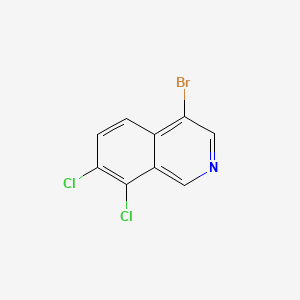

4-Bromo-7,8-dichloroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-7,8-dichloroisoquinoline is a halogenated isoquinoline derivative with the molecular formula C₉H₄BrCl₂N and a molecular weight of 281.40 g/mol. The compound features a bromine atom at position 4 and chlorine atoms at positions 7 and 8 of the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom in the second ring, distinguishing them from quinolines (nitrogen in the first ring). This structural framework enables diverse applications in medicinal chemistry, materials science, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7,8-dichloroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the bromination and chlorination of isoquinoline using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts like palladium (Pd) and copper (Cu) salts. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7,8-dichloroisoquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-Bromo-7,8-dichloroisoquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-7,8-dichloroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, affecting the enzyme’s catalytic function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations: Isoquinoline vs. Quinoline

The position of the nitrogen atom in the heterocyclic ring significantly impacts electronic properties and reactivity. For example:

- 4-Bromo-5,8-dichloroquinoline (CAS 1070879-38-7) is a quinoline derivative with bromine at position 4 and chlorines at 5 and 8. The nitrogen in the first ring reduces electron density at adjacent positions, making quinoline derivatives more reactive toward electrophilic substitution compared to isoquinolines .

Substituent Position Effects

Halogen positioning influences steric and electronic properties:

- 5-Bromo-8-chloroisoquinoline (CAS 956003-79-5) has bromine at position 5 and chlorine at 8. The shift of bromine from position 4 to 5 alters steric hindrance and dipole moments, which may affect binding affinity in kinase inhibition studies .

- 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1203682-59-0) is a partially saturated derivative with dimethyl groups at position 4. Saturation increases conformational flexibility and solubility, while the bromine at position 8 shifts reactivity toward nucleophilic substitution .

Functional Group Additions

- Tetrahydroisoquinoline derivatives (e.g., 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride) exhibit reduced aromaticity, enhancing solubility and stability under acidic conditions .

Comparative Data Table

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Core Structure | Key Properties |

|---|---|---|---|---|---|

| 4-Bromo-7,8-dichloroisoquinoline | C₉H₄BrCl₂N | Br (4), Cl (7,8) | 281.40 | Isoquinoline | High halogen density, planar structure |

| 5-Bromo-8-chloroisoquinoline | C₉H₅BrClN | Br (5), Cl (8) | 246.50 | Isoquinoline | Moderate steric hindrance at position 5 |

| 8-Bromo-4,4-dimethyl-tetrahydroisoquinoline HCl | C₁₁H₁₅BrClN | Br (8), 4,4-dimethyl | 276.60 | Tetrahydroisoquinoline | Increased solubility, flexible backbone |

| 4-Bromo-7,8-dichloro-2-propylquinoline HBr | C₁₂H₁₀BrCl₂N·HBr | Br (4), Cl (7,8), Propyl (2) | 382.48 (excl. HBr) | Quinoline | Enhanced lipophilicity, bulky substituent |

Biological Activity

4-Bromo-7,8-dichloroisoquinoline is a halogenated derivative of isoquinoline that has garnered attention for its potential biological activities. This compound is being investigated for its applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, case studies, and comparative analyses with related compounds.

- Molecular Formula : C9H5BrCl2N

- Molecular Weight : Approximately 276.94 g/mol

- Structure : The compound features a bromine atom at the 4-position and chlorine atoms at the 7 and 8 positions of the isoquinoline ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The halogen substituents are known to influence reactivity and binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of specific cellular pathways.

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cells through the activation of caspase pathways, similar to other isoquinoline derivatives .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Promising | Potential apoptosis induction |

| 4-Bromo-1,5-dichloroisoquinoline | High | Moderate | Effective against various bacterial strains |

| 6-Bromo-1,3-dichloroisoquinoline | Moderate | Low | Less effective in cancer models |

Case Studies

Several studies have explored the biological activities of isoquinoline derivatives, including this compound:

- Anticancer Studies : A study published in Molecules examined various isoquinoline derivatives and reported that those with halogen substitutions exhibited enhanced cytotoxicity against several cancer cell lines. The study highlighted that the presence of bromine and chlorine atoms significantly influenced the compound's ability to induce cell death through apoptosis .

- Antimicrobial Research : Research documented in ChemInform focused on the synthesis and evaluation of isoquinoline derivatives against pathogenic bacteria. Results indicated that compounds similar to this compound showed promising activity against Gram-positive bacteria, suggesting potential as new antimicrobial agents .

Properties

Molecular Formula |

C9H4BrCl2N |

|---|---|

Molecular Weight |

276.94 g/mol |

IUPAC Name |

4-bromo-7,8-dichloroisoquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-7-4-13-3-6-5(7)1-2-8(11)9(6)12/h1-4H |

InChI Key |

ONWPTXHZWYRQIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=CN=CC(=C21)Br)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.